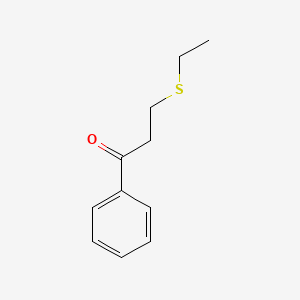
3-Methoxy-5-(pyrimidin-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-(pyrimidin-5-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group (-OCH3) at the 3-position and a pyrimidin-5-yl group attached to the 5-position of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyrimidin-5-yl)aniline typically involves the following steps:
Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting 3-methoxy-5-nitroaniline is then coupled with a pyrimidine derivative under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Hydroxy-5-(pyrimidin-5-yl)aniline.
Reduction: Dihydropyrimidine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-(pyrimidin-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-(pyrimidin-5-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The methoxy and pyrimidin-5-yl groups can interact with the target molecule through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-(pyrimidin-5-yl)aniline: Similar structure but with the pyrimidin-5-yl group at the 4-position.
3-Methoxy-5-(pyridin-5-yl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-Methoxy-5-(pyrimidin-5-yl)aniline is unique due to the specific positioning of the methoxy and pyrimidin-5-yl groups, which can influence its reactivity and interaction with biological targets. This unique arrangement can result in distinct biological activities and applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-methoxy-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C11H11N3O/c1-15-11-3-8(2-10(12)4-11)9-5-13-7-14-6-9/h2-7H,12H2,1H3 |
InChI-Schlüssel |
YJAGARPVCSHFIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)N)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


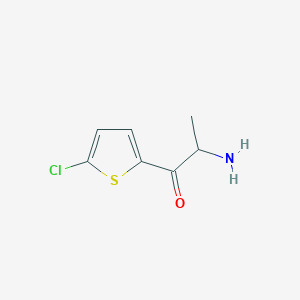

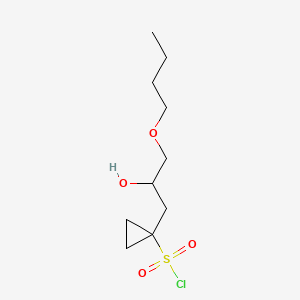
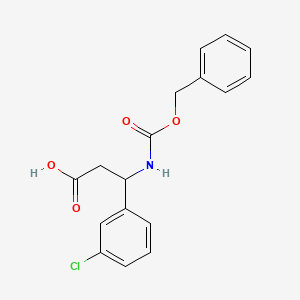
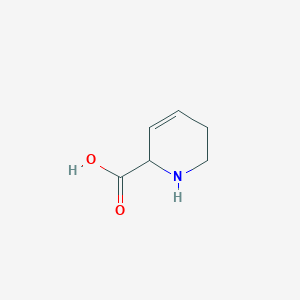
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
![8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13638311.png)
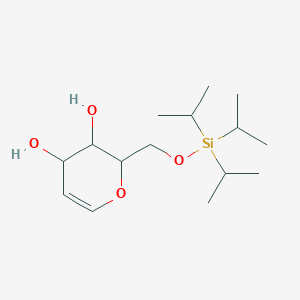
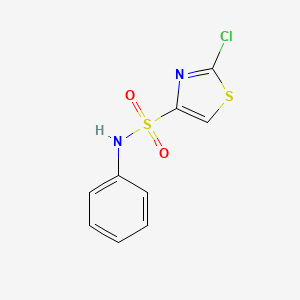
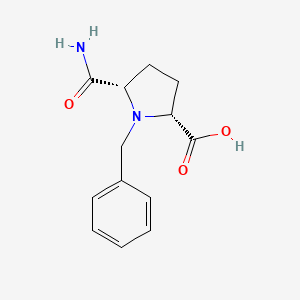

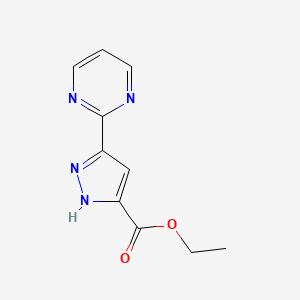
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
